molecular formula C6H4Cl2OS B1329902 2-Acetyl-4,5-dichlorothiophene CAS No. 57681-59-1

2-Acetyl-4,5-dichlorothiophene

Cat. No. B1329902
CAS RN: 57681-59-1
M. Wt: 195.07 g/mol
InChI Key: HNSUJYLVQPGASF-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dichlorothiophene is a chemical compound with the molecular formula C6H4Cl2OS . It is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of compounds related to this compound has been reported in several studies . For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium . Another study reported the preparation of chalcones in high yields via the condensation of 3-acetyl-2,5-dichlorothiophene with aryl aldehydes .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using different spectroscopic methods . The compound has a molecular weight of 195.066 Da .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo condensation with aryl aldehydes to produce chalcones . It can also react with thiosemicarbazide in the presence of a catalytic amount of hydrochloric acid to provide 1,3-thiazin-2-amine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : 4,5-Dichlorothiophene-2-carboxylic acid, a related compound, is synthesized from thiophene-2-carboxylic acid using N-chlorosuccinimide, highlighting a method with high selectivity and yield suitable for industrial production (Wang, Ji, & Sha, 2014).
  • Molecular Characterization : The structure of 2-acetyl-5-chlorothiophene, a close analog, has been extensively studied using various spectroscopic techniques, providing insight into the vibrational assignments and structural parameters of similar compounds (Kumar et al., 2014).

Applications in Organic Synthesis

  • In Synthesis of Antimicrobial Agents : Novel indolyl benzo[b][1,4]diazepins with a 2,5-dichlorothiophene moiety have been synthesized and found to possess potent antimicrobial and antioxidant properties (Biradar & Somappa, 2016).
  • In Anticancer Research : Thiophene-based compounds, derived from 2-acetyl-4,5-dichlorothiophene, have shown promising in vitro cytotoxicity, suggesting potential applications in cancer treatment (Atta & Abdel‐Latif, 2021).

Material Science and Polymer Research

  • Polymer Synthesis : 2,5-Dichlorothiophene has been utilized in the synthesis of new thermostable thio-aromatic polymers with potential applications in electrochemical separators (Giuffre et al., 1984).
  • Functionalization of Thiophene Ring : Research has demonstrated full functionalization of all four positions of the thiophene ring, starting from 2,5-dichlorothiophene, which could have implications in synthetic chemistry and drug design (Piller & Knochel, 2009).

Biochemical Analysis

Biochemical Properties

2-Acetyl-4,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 14 alpha-sterol demethylase (CYP51), through molecular docking studies . These interactions suggest that this compound may act as an inhibitor of CYP51, potentially affecting sterol biosynthesis pathways. Additionally, its antioxidant properties have been evaluated, indicating its ability to scavenge free radicals and reduce oxidative stress .

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell lines. It has demonstrated cytotoxic activity against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells . This cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation. Furthermore, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting sterol biosynthesis . This inhibition can lead to alterations in membrane fluidity and function, impacting cellular homeostasis. Additionally, the compound’s antioxidant properties enable it to neutralize reactive oxygen species, reducing oxidative damage to cellular components . These combined effects contribute to its cytotoxic and antiproliferative activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been investigated. The compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and maintains its cytotoxic and antioxidant properties . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in lipid-rich regions, such as cell membranes, due to its lipophilic nature. This localization can enhance its interactions with membrane-bound enzymes and receptors, thereby modulating its biological activity .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The localization in the endoplasmic reticulum allows it to interact with cytochrome P450 enzymes, while its presence in mitochondria enables it to influence oxidative phosphorylation and apoptosis pathways .

properties

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUJYLVQPGASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206384
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57681-59-1
Record name 1-(4,5-Dichloro-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57681-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-Thiophen-2-yl-ethanone (5.0 grams, 40.0 mmole) in chloroform (50 ml) at 20° C. was added portionwise aluminum chloride (15.9 grams, 119.0 mmole). The mixture was stirred at 20° C. for 10 minutes and 1 M Cl2 in carbon tetrachloride (120 ml) was added dropwise. The mixture was stirred at room temperature for 30 minutes and diluted with methylene chloride (300 ml) and washed with 1 N sodium hydroxide and water and dried over magnesium sulfate and concentrated to give a solid (8.5 g). MW 195.07; MS (m/e) 196 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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